1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one
Description
The structure features a 1,8-naphthyridin-4-one core with three distinct substituents:
- Position 1: A (2-chloro-6-fluorophenyl)methyl group, introducing halogenated aromaticity.
- Position 3: A 4-methylbenzoyl moiety, providing steric bulk and lipophilicity.
- Position 7: A methyl group, likely influencing electronic and steric properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-14-6-9-16(10-7-14)22(29)19-13-28(12-18-20(25)4-3-5-21(18)26)24-17(23(19)30)11-8-15(2)27-24/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWUIAYKDYTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Substitution with Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through nucleophilic substitution reactions using appropriate halogenated reagents, such as 2-chloro-6-fluorobenzyl chloride.
Final Assembly: The final compound can be assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield ethers or other substituted derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and fluoro groups can enhance its binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural differences between the target compound and related 1,8-naphthyridine derivatives:
Key Differences and Implications
Comparatively, 4-fluorophenyl () or 2,4-difluorophenyl () substituents prioritize halogenated aromatic interactions with biological targets.
Position 3 Functional Groups :
- The 4-methylbenzoyl group in the target compound is unique among the listed analogs, which predominantly feature carboxylic acids or esters. This substitution may reduce polarity, impacting solubility and bioavailability .
Position 6/7 Substitutions :
- The 7-methyl group in the target compound contrasts with chloro or piperazinyl groups in analogs. Chloro/fluoro substituents () are common for electronic effects, while piperazinyl groups () suggest target engagement with amine-binding enzymes.
Pharmacological and Physicochemical Properties (Inferred)
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of naphthyridine known for its diverse biological activities. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17ClFN3O
- Molecular Weight : 343.81 g/mol
- CAS Number : Not specified in the provided data but can be derived from the structure.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, antibacterial agent, and its effects on different enzyme systems.
Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to the target compound showed IC50 values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Naphthyridine Derivative | HeLa | 25 |
| Naphthyridine Derivative | MCF-7 | 30 |
Antibacterial Activity
The compound has also been tested for antibacterial properties. A study employing the disk diffusion method revealed that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Interference with DNA Replication : Similar naphthyridine derivatives have shown to intercalate into DNA, disrupting replication processes .
Case Studies
- Study on Anticancer Activity : A study published in Pharmaceutical Research tested a series of naphthyridine derivatives, including the target compound, against a panel of cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation .
- Antibacterial Efficacy Study : Another research article focused on the antibacterial properties of naphthyridine derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting their potential as lead compounds in antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one, and how can reaction conditions be refined to maximize yield?
- Methodology : A two-step approach involving nucleophilic substitution and hydrolysis is commonly employed for analogous naphthyridine derivatives. For example, substitution reactions using chlorobenzyl halides with intermediates under reflux in polar aprotic solvents (e.g., DMF) are critical. Hydrolysis with NaOH in 1,4-dioxane at 85°C for 10 hours achieves high yields (~81%) . Optimization includes temperature control (80–100°C), solvent selection (DMF vs. THF), and catalyst screening (e.g., K₂CO₃ vs. NaH).
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Multi-modal characterization is essential:
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Substituent effects (e.g., chloro/fluoro) split signals predictably .
- IR Spectroscopy : Confirms ketone (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodology : Co-solvent systems (e.g., DMSO/PBS mixtures) improve aqueous solubility. Stability studies under varying pH (2–10) and temperatures (4–37°C) identify degradation pathways. Lyophilization enhances long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 1,8-naphthyridine core under oxidative/reductive conditions?
- Methodology : Computational modeling (DFT) predicts electron-deficient regions susceptible to oxidation (e.g., C4-ketone) or reduction (e.g., aromatic rings). Experimental validation via controlled reactions with KMnO₄ (oxidation) or NaBH₄ (reduction) tracks intermediate formation via LC-MS .
Q. How do substituent effects (e.g., 2-chloro-6-fluorophenyl, 4-methylbenzoyl) modulate binding affinity to biological targets?
- Methodology :
- Molecular Docking : Aligns the compound with target proteins (e.g., kinases) to evaluate steric/electronic complementarity. Chloro/fluoro groups enhance hydrophobic interactions, while the benzoyl moiety may engage in π-π stacking .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing methyl with ethyl) quantifies contributions to IC₅₀ values in enzyme assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating coupled protons and spatial proximities .
- X-ray Crystallography : Provides definitive bond lengths/angles, especially for ambiguous regions (e.g., dihydro-naphthyridine conformation) .
Q. How can process intensification techniques improve scalability while minimizing byproducts?
- Methodology :
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., substitution reactions).
- Membrane Separation : Reduces impurities post-hydrolysis via nanofiltration .
- DoE (Design of Experiments) : Optimizes variables (temperature, stoichiometry) using response surface methodology .
Methodological Frameworks
Q. What theoretical frameworks guide the integration of this compound into pharmacological studies?
- Methodology : Link to conceptual frameworks like ligand efficiency metrics (LE, LLE) to prioritize derivatives. Use the "lock-and-key" hypothesis to rationalize target selectivity .
Q. How can computational tools predict metabolic pathways and toxicity profiles?
- Methodology :
- ADMET Prediction : Software (e.g., SwissADME) forecasts CYP450 interactions and hepatotoxicity.
- Metabolite Identification : In silico cleavage of labile bonds (e.g., amide) predicts Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
